molecular formula C28H44O2 B123438 3-epi-25-Hydroxy Vitamin D2 CAS No. 908126-48-7

3-epi-25-Hydroxy Vitamin D2

Cat. No.: B123438
CAS No.: 908126-48-7
M. Wt: 412.6 g/mol
InChI Key: KJKIIUAXZGLUND-FOZBYKFWSA-N
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Description

3-epi-25-Hydroxy Vitamin D2 is a metabolite of Vitamin D2 It is an epimer of 25-hydroxy Vitamin D2, differing only at the C-3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-epi-25-Hydroxy Vitamin D2 involves the epimerization of 25-hydroxy Vitamin D2. This process can be achieved through specific reaction conditions that favor the formation of the C-3 epimer. The synthetic route typically includes the hydroxylation of Vitamin D2 followed by epimerization at the C-3 position.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as liquid chromatography and mass spectrometry are employed to monitor and purify the compound .

Chemical Reactions Analysis

Types of Reactions: 3-epi-25-Hydroxy Vitamin D2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation and utilization in different applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenation reactions using reagents like thionyl chloride or phosphorus tribromide are common.

Major Products: The major products formed from these reactions include various hydroxylated and epimerized derivatives of Vitamin D2, which have distinct biological activities .

Scientific Research Applications

3-epi-25-Hydroxy Vitamin D2 has numerous applications in scientific research:

    Chemistry: Used as an analytical standard for accurate data interpretation in biological samples.

    Biology: Studied for its role in Vitamin D metabolism and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects and its role in bone health and calcium homeostasis.

    Industry: Utilized in the production of Vitamin D supplements and fortified foods

Mechanism of Action

The mechanism of action of 3-epi-25-Hydroxy Vitamin D2 involves its interaction with Vitamin D receptors (VDR) and Vitamin D-binding proteins (DBP). It exerts its effects by modulating the expression of genes involved in calcium and phosphate homeostasis. The epimerization at the C-3 position affects its binding affinity and biological activity compared to non-epimeric forms of Vitamin D .

Comparison with Similar Compounds

  • 25-Hydroxy Vitamin D2
  • 25-Hydroxy Vitamin D3
  • 3-epi-25-Hydroxy Vitamin D3
  • 24R,25-Dihydroxy Vitamin D3

Comparison: 3-epi-25-Hydroxy Vitamin D2 is unique due to its epimerization at the C-3 position, which alters its biological activity and binding properties. Compared to 25-hydroxy Vitamin D2, it has a different metabolic stability and potency. The presence of the epimeric form is more common in infants than in adults, indicating a distinct metabolic pathway .

Properties

IUPAC Name

(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/b11-9+,22-12+,23-13-/t20-,21+,24-,25-,26+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKIIUAXZGLUND-FOZBYKFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00517562
Record name (3R,5Z,7E,22E)-9,10-Secoergosta-5,7,10,22-tetraene-3,25-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908126-48-7, 21343-40-8
Record name (3R,5Z,7E,22E)-9,10-Secoergosta-5,7,10,22-tetraene-3,25-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanol, 4-methylene-3-[(2E)-2-[(1R,3aS,7aR)-octahydro-1-[(1R,2E,4S)-5-hydroxy-1,4,5-trimethyl-2-hexenyl]-7a-methyl-4H-inden-4-ylidene]ethylidene]-, (1S,3Z)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.072
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 908126-48-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-epi-25-Hydroxy Vitamin D2
Reactant of Route 2
3-epi-25-Hydroxy Vitamin D2
Reactant of Route 3
3-epi-25-Hydroxy Vitamin D2
Reactant of Route 4
3-epi-25-Hydroxy Vitamin D2
Reactant of Route 5
3-epi-25-Hydroxy Vitamin D2
Reactant of Route 6
3-epi-25-Hydroxy Vitamin D2

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